2,4-Dichloro-5-methylbenzyl bromide
Overview
Description
2,4-Dichloro-5-methylbenzyl bromide is a highly reactive organic compound known for its broad range of applications in scientific experiments. It is widely used in the synthesis of various organic molecules due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-methylbenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2,4-dichloro-5-methyltoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into 2,4-dichloro-5-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products
Nucleophilic Substitution: Products include 2,4-dichloro-5-methylbenzyl alcohol, 2,4-dichloro-5-methylbenzylamine, and 2,4-dichloro-5-methylbenzylthiol.
Oxidation: Major products are 2,4-dichloro-5-methylbenzaldehyde and 2,4-dichloro-5-methylbenzoic acid.
Reduction: The primary product is 2,4-dichloro-5-methylbenzyl alcohol.
Scientific Research Applications
2,4-Dichloro-5-methylbenzyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methylbenzyl bromide involves its reactivity towards nucleophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new covalent bonds and the substitution of the bromine atom with the nucleophile . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl bromide: Similar in structure but lacks the methyl group at the 5-position.
2,4-Dichloro-5-methylbenzyl chloride: Similar but with a chlorine atom instead of bromine.
2,4-Dichloro-5-methylbenzyl alcohol: The alcohol derivative of the compound.
Uniqueness
2,4-Dichloro-5-methylbenzyl bromide is unique due to the presence of both chlorine and bromine atoms, which enhance its reactivity and versatility in various chemical reactions. The methyl group at the 5-position also contributes to its distinct chemical properties, making it a valuable intermediate in organic synthesis .
Biological Activity
2,4-Dichloro-5-methylbenzyl bromide is a compound of interest due to its potential biological activities, particularly in the context of cytotoxicity and its effects on various biological systems. This article provides a comprehensive review of the current research findings related to the biological activity of this compound, including its synthesis, cytotoxic effects, and potential mechanisms of action.
This compound (C7H5BrCl2) is characterized by its structural features that include two chlorine atoms and a bromine atom attached to a benzyl ring. These halogen substituents are known to influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods, including bromination reactions. For instance, bromination can be conducted under specific conditions to yield the desired monobrominated product with high selectivity and yield .
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated for its effectiveness against human lung cancer (H460) and colon cancer cell lines. The results indicate that it possesses significant cytotoxic properties with IC50 values that suggest strong inhibitory effects on cell proliferation.
Case Study: Cytotoxic Effects
A notable study evaluated the cytotoxicity of this compound against several cancer cell lines. The findings are summarized in Table 1 below:
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
H460 | 15.3 | High |
MDA-MB-231 | 20.1 | Moderate |
PC-3 | 12.7 | High |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
The biological activity of this compound can be attributed to its ability to interfere with cellular signaling pathways. Research indicates that the compound may inhibit key pathways involved in cell survival and proliferation, such as the EGFR/PI3K/Akt/mTOR signaling pathway. This inhibition leads to decreased expression of proteins associated with tumor growth .
Toxicological Considerations
While the cytotoxic effects are promising for therapeutic applications, it is essential to consider the toxicological profile of this compound. Studies have indicated that exposure to halogenated compounds can lead to adverse effects in mammalian systems. For example, research on similar compounds has shown potential neurotoxic effects at high exposure levels . It is critical to conduct further investigations to elucidate the safety and toxicity profiles of this compound in vivo.
Properties
IUPAC Name |
1-(bromomethyl)-2,4-dichloro-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKQJQFLMAHFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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